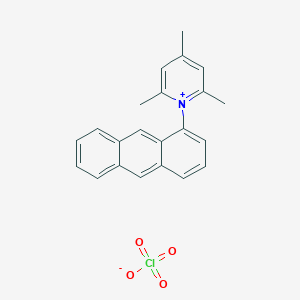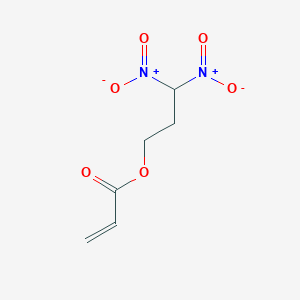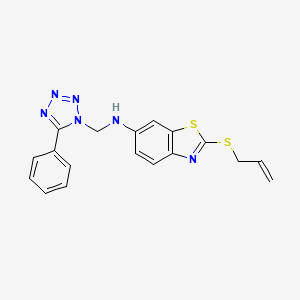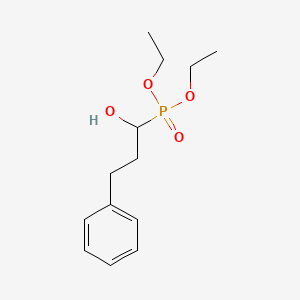![molecular formula C20H20O4 B14408704 2-[4-(Phenylacetyl)phenoxy]ethyl 2-methylprop-2-enoate CAS No. 81345-42-8](/img/structure/B14408704.png)
2-[4-(Phenylacetyl)phenoxy]ethyl 2-methylprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(Phenylacetyl)phenoxy]ethyl 2-methylprop-2-enoate is an organic compound with the molecular formula C20H20O4 It is a derivative of phenoxyethyl methacrylate and is known for its unique chemical structure, which includes a phenylacetyl group attached to a phenoxyethyl moiety
Preparation Methods
The synthesis of 2-[4-(Phenylacetyl)phenoxy]ethyl 2-methylprop-2-enoate involves several steps. One common synthetic route starts with the reaction of phenoxyethanol with methacrylic acid in the presence of a catalyst to form phenoxyethyl methacrylate. This intermediate is then reacted with phenylacetyl chloride under appropriate conditions to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
2-[4-(Phenylacetyl)phenoxy]ethyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The phenoxyethyl group can undergo nucleophilic substitution reactions, where the phenylacetyl group can be replaced by other nucleophiles.
Scientific Research Applications
2-[4-(Phenylacetyl)phenoxy]ethyl 2-methylprop-2-enoate has several scientific research applications:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers with specific properties.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Mechanism of Action
The mechanism of action of 2-[4-(Phenylacetyl)phenoxy]ethyl 2-methylprop-2-enoate involves its interaction with specific molecular targets. The phenylacetyl group can interact with enzymes and receptors, modulating their activity. The methacrylate group allows the compound to participate in polymerization reactions, forming cross-linked networks that enhance the mechanical properties of materials .
Comparison with Similar Compounds
2-[4-(Phenylacetyl)phenoxy]ethyl 2-methylprop-2-enoate can be compared with other similar compounds, such as:
Phenoxyethyl methacrylate: Lacks the phenylacetyl group, resulting in different chemical and physical properties.
Phenylacetyl chloride: Used as a precursor in the synthesis of the target compound.
Methacrylic acid: Another precursor used in the synthesis process.
Properties
CAS No. |
81345-42-8 |
|---|---|
Molecular Formula |
C20H20O4 |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
2-[4-(2-phenylacetyl)phenoxy]ethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C20H20O4/c1-15(2)20(22)24-13-12-23-18-10-8-17(9-11-18)19(21)14-16-6-4-3-5-7-16/h3-11H,1,12-14H2,2H3 |
InChI Key |
ZZCWBPNDTFWPBF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OCCOC1=CC=C(C=C1)C(=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Hydroxy-4-[(3-methyl-1-phenyl-4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1H-pyrazol-5-yl)oxy]-N-[2-(tetradecyloxy)phenyl]naphthalene-2-carboxamide](/img/structure/B14408624.png)

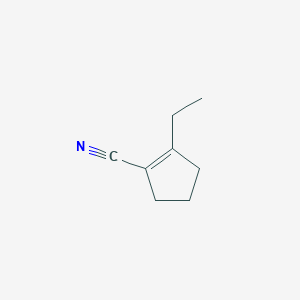
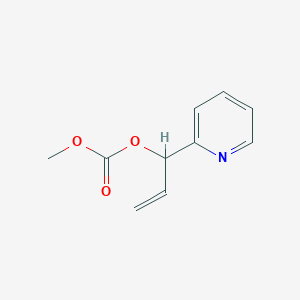

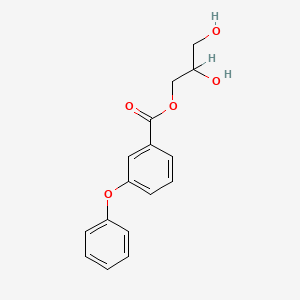
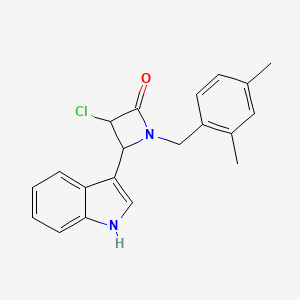
![4-{(E)-[4-(Octadecyloxy)phenyl]diazenyl}benzene-1-sulfonamide](/img/structure/B14408646.png)
